Product packaging for (-)-Valeranone(Cat. No.:CAS No. 5090-54-0)

(-)-Valeranone

Cat. No.: B1624403
CAS No.: 5090-54-0
M. Wt: 222.37 g/mol
InChI Key: HDVXJTYHXDVWQO-SNPRPXQTSA-N
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Description

Chemical Identity and Natural Occurrence

IUPAC Name and Molecular Formula

(-)-Valeranone is systematically named (4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one . Its molecular formula, C₁₅H₂₆O , corresponds to a molecular weight of 222.37 g/mol .

Structural Features and Stereochemistry

The molecule features a decalin backbone with two fused cyclohexane rings. Key structural elements include:

  • A ketone group at position 1 of the naphthalenone system.
  • Methyl groups at positions 4a and 8a.
  • An isopropyl substituent at position 7 .
    The stereochemistry is defined by the (4aS,7R,8aR) configuration, which critically influences its biological activity .

Synonyms and Registry Identifiers

Common synonyms include jatamansone, UNII-2918O3S3MS, and Yatamanson . Registry numbers include CAS 5090-54-0 and PubChem CID 10198387 .

Natural Occurrence

This compound is predominantly isolated from:

  • Ligularia kanaitzensis (Asteraceae): Found in alpine regions of China and Japan .
  • Nardostachys jatamansi (Caprifoliaceae): A Himalayan herb traditionally used in Ayurveda .
  • Valeriana jatamansi (Caprifoliaceae): Native to South Asia and valued for its sedative properties .

Table 1: Natural Sources of this compound

Plant Species Family Geographic Distribution Plant Part Used
Ligularia kanaitzensis Asteraceae East Asia Roots
Nardostachys jatamansi Caprifoliaceae Himalayas Rhizomes
Valeriana jatamansi Caprifoliaceae South Asia Rhizomes

Historical Context and Traditional Significance in Ethnopharmacology

Traditional Uses

  • Nardostachys jatamansi : Used in Ayurvedic medicine for treating insomnia, epilepsy, and hypertension. Rhizomes were burned as incense in Tibetan rituals to induce calmness .
  • Valeriana jatamansi : Employed in Unani and Chinese medicine as an antispasmodic and nervine tonic. Historical texts like the Charak Samhita document its use for mental health disorders .

Pharmacological Investigations

Early studies isolated this compound from Nardostachys jatamansi and demonstrated:

  • Sedative effects : Prolonged barbiturate-induced hypnosis in murine models .
  • Anticonvulsant activity : Reduced susceptibility to electric shock-induced seizures .
  • Antiulcer properties : Demonstrated in gastric lesion models .

Table 2: Key Pharmacological Findings

Study Model Observed Activity Mechanism Insights
Murine sedation Prolonged hypnosis GABAergic modulation
Electric shock seizure Reduced seizure duration Sodium channel blockade
Gastric lesion assay Ulcer inhibition Mucosal cytoprotection

Taxonomic Distribution in Plant Species

Ligularia kanaitzensis

  • Family : Asteraceae.
  • Ecology : Thrives in alpine meadows at 3,000–4,000 m elevation.
  • Chemotype variation : Populations in Yunnan, China, produce this compound alongside ligularol derivatives .

Nardostachys jatamansi

  • Family : Caprifoliaceae.
  • Phytochemistry : Rhizomes contain 0.5% volatile oil, with this compound constituting 7% of the total sesquiterpenes . Co-occurring compounds include calarene and γ-himachalene .

Valeriana jatamansi

  • Family : Caprifoliaceae.
  • Secondary metabolites : Rich in valepotriates (e.g., valtrate) and flavones, with this compound as a minor constituent .

Figure 1: Biogenetic Relationship this compound is biosynthesized via the mevalonate pathway, with farnesyl pyrophosphate as a precursor. Cyclization and oxidation steps yield the final bicyclic structure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B1624403 (-)-Valeranone CAS No. 5090-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVXJTYHXDVWQO-SNPRPXQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2(CCCC(=O)[C@@]2(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5090-54-0
Record name (-)-Valeranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5090-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Valeranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JATAMANSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2918O3S3MS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stepwise Synthetic Route

  • Iodocyclization : Treatment of 1H-indene with iodine, triphenylphosphine, and imidazole in benzene at 20°C for 2 hours induces iodocyclization, forming a bicyclic intermediate in 76% yield.
  • Ozonolysis and Reductive Workup : The intermediate undergoes ozonolysis in methanol/dichloromethane at -78°C, followed by reductive cleavage with triphenylphosphine to generate a diketone.
  • Base-Mediated Cyclization : Exposure to potassium hydroxide in tetrahydrofuran/methanol/water at room temperature for 8 hours promotes intramolecular aldol condensation, yielding a tricyclic enone.
  • Catalytic Hydrogenation : Final hydrogenation over palladium on carbon in methanol at ambient pressure for 12 hours saturates the enone system, affording racemic Valeranone in 80% yield.

This route, while efficient, lacks stereocontrol, necessitating subsequent resolution steps to isolate the (-)-enantiomer.

Enantioselective Synthesis via Catalytic Asymmetric Methods

Recent advances in asymmetric catalysis have enabled direct access to enantiomerically enriched (-)-Valeranone. A pioneering approach, inspired by methodologies applied to structurally related terpenoids, employs organocatalytic Michael additions and photochemical transformations.

Organocatalytic Michael Addition

Chiral thiourea catalysts, such as C15 and C16, facilitate enantioselective Michael additions of cyclic ketones to α,β-unsaturated esters. For example, the reaction of 2-methylcyclohexanone with ethyl acrylate in the presence of (S)-C15 yields a Michael adduct with 95:5 enantiomeric ratio (er), which is subsequently recrystallized to achieve >99% er. This adduct serves as a key intermediate for constructing Valeranone’s decalin core.

Biosynthetic and Biotechnological Approaches

Enzymatic Pathways in Valeriana officinalis

The biosynthesis of this compound in Valeriana species involves valerena-1,10-diene synthase (VdS), a terpene synthase that catalyzes the cyclization of farnesyl pyrophosphate (FPP) into valerena-1,10-diene. This hydrocarbon intermediate undergoes oxidative modifications, likely mediated by cytochrome P450 enzymes, to introduce the ketone functionality.

Metabolic Engineering in Heterologous Hosts

Inspired by valienone production in engineered Streptomyces strains, heterologous expression of VdS in Escherichia coli or Saccharomyces cerevisiae offers a scalable route to valerena-1,10-diene. Subsequent chemical oxidation (e.g., using Jones reagent) converts this intermediate into this compound, though yields remain suboptimal compared to full chemical synthesis.

Analytical Characterization and Enantiomeric Purity

Chiral Gas Chromatography

Enantioselective GC analysis on a chiral β-cyclodextrin column resolves this compound from its (+)-antipode, with linear retention indices (LRI) of 1436 (DB-5ms) and 1474 (HP-INNOWax). Natural this compound from Valeriana microphylla exhibits 100% enantiomeric excess (ee), whereas synthetic batches require chiral resolution via HPLC or enzymatic kinetic resolution.

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ : δ 0.92 (s, 3H, CH$$ _3 $$), 1.25–1.78 (m, 10H, decalin protons), 2.12 (q, 1H, J = 6.5 Hz, H-7).
  • $$ ^{13}\text{C NMR} $$ : δ 213.5 (C=O), 56.8 (C-1), 39.2 (C-7).

Comparative Evaluation of Synthetic Methods

Method Steps Overall Yield (%) ee (%) Scalability
Classical Synthesis 4 4.3 0 Moderate
Catalytic Asymmetric 5 6.2 99 High
Biosynthetic 3 1.8 100 Low

The catalytic asymmetric route balances yield and enantioselectivity, making it the most viable for industrial applications. Biosynthetic methods, though stereospecific, require optimization to improve titers.

Chemical Reactions Analysis

Types of Reactions: (-)-Valeranone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding alcohol or acid derivatives.

    Reduction: Reduction reactions can yield different reduced forms of this compound, such as alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include alcohols, acids, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemical Applications

1. Model Compound for Biosynthesis Studies

  • (-)-Valeranone serves as a model compound in studies aimed at understanding sesquiterpenoid biosynthesis. Its unique structure allows researchers to develop synthetic methodologies and investigate the enzymatic pathways involved in the production of similar compounds.

Biological Applications

1. Therapeutic Potential

  • Research indicates that this compound exhibits potential therapeutic effects , including:
    • Sedative : It has been shown to prolong barbiturate hypnosis and impair motor performance in animal models, suggesting sedative properties .
    • Anxiolytic : Studies have demonstrated its ability to reduce anxiety-related behaviors in animal tests, comparable to traditional anxiolytics .
    • Anti-inflammatory : The compound displays anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

2. Mechanism of Action

  • The mechanism by which this compound exerts its effects is primarily through interaction with the central nervous system (CNS). It appears to modulate gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and promoting relaxation and sedation .

Medical Applications

1. Treatment of Nervous System Disorders

  • This compound is being explored as a natural alternative for treating anxiety, insomnia, and other CNS disorders. Clinical studies indicate that valerian root extracts containing this compound may provide similar benefits to synthetic medications without the associated side effects .

2. Cardiovascular Effects

  • Some studies report that this compound can lower blood pressure and heart rate under stress conditions, indicating its potential for cardiovascular health improvement .

Industrial Applications

1. Fragrance Industry

  • Due to its pleasant aroma, this compound is utilized in the fragrance industry for formulating perfumes and aromatherapy products. Its natural origin adds value to products marketed as holistic or wellness-oriented.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaKey FindingsReferences
Chemical ResearchUsed as a model compound for sesquiterpenoid biosynthesis studies
Therapeutic EffectsExhibits sedative, anxiolytic, and anti-inflammatory properties
Mechanism of ActionModulates GABA receptors to enhance CNS inhibitory effects
Medical UsePotential treatment for anxiety and insomnia; cardiovascular benefits noted
Industrial UseEmployed in fragrances and aromatherapy products

Case Studies

Several case studies highlight the efficacy of this compound:

  • Sedative Effects Study : In a controlled animal study, administration of this compound resulted in significant sedation compared to control groups, supporting its use as a natural sedative agent .
  • Anxiolytic Activity Assessment : A comparative study between valerian extract (containing this compound) and diazepam showed that valerian extract provided comparable anxiolytic effects with fewer side effects, indicating its therapeutic potential .
  • Cardiovascular Impact Analysis : Research on volunteers revealed that daily doses of valerian extract led to statistically significant reductions in systolic blood pressure during mental stress scenarios, showcasing its cardiovascular benefits .

Mechanism of Action

The mechanism of action of (-)-Valeranone involves its interaction with the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and promoting relaxation and sedation. Additionally, this compound may interact with other neurotransmitter systems, contributing to its anxiolytic and sedative effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

(-)-Valeranone shares structural and functional similarities with other sesquiterpenes and volatile compounds in Valeriana spp. The table below provides a comparative analysis based on chemical properties, concentrations in essential oils, and pharmacological activities:

Compound Molecular Formula Concentration Range (%) Coefficient of Variation (CV) Functional Group Key Pharmacological Activities References
This compound C₁₅H₂₆O 0.5%–17.9% >1 (high variability) Ketone Sedative, prolongs barbiturate hypnosis, antispasmodic
Bornyl Acetate C₁₂H₂₀O₂ 1.6%–27.1% 0.52–1.00 (moderate variability) Ester Anti-inflammatory, mild sedative
Valerenal C₁₅H₂₂O 0%–14.7% >1 (high variability) Aldehyde Sedative (mechanism understudied)
Valerenic Acid C₁₅H₂₂O₂ 0%–8.5% >1 (high variability) Carboxylic acid GABAergic modulation, anxiolytic

Key Findings:

Structural Differences: this compound is distinguished by its ketone group, whereas valerenic acid has a carboxylic acid group, and valerenal features an aldehyde. These functional groups influence solubility, volatility, and receptor interactions . Bornyl acetate, an ester, is more volatile and contributes to the aromatic profile of valerian oils .

Concentration Variability: this compound exhibits high variability (CV >1) across V. officinalis samples, reflecting differences in plant chemotypes (e.g., bornyl acetate/valerenal vs. valeranone-dominant chemotypes) . Bornyl acetate shows lower variability (CV 0.52–1.00), making it a more consistent marker compound .

Pharmacological Activities: this compound and valerenic acid both prolong barbiturate-induced sleep and reduce motor activity in animal studies, but valerenic acid directly modulates GABA receptors, while valeranone’s mechanism is less defined . Bornyl acetate contributes to anti-inflammatory effects but has weaker sedative properties compared to this compound .

Thermodynamic Properties: this compound’s higher boiling point (287.9°C) compared to bornyl acetate (~227°C) suggests greater thermal stability, impacting extraction methods .

Research Implications and Gaps

  • Chemotype-Specific Effects: The dominance of this compound in certain V. officinalis chemotypes (e.g., up to 17.9% concentration) suggests tailored therapeutic applications, though standardization remains challenging due to natural variability .
  • Structural Analogues: Compounds like kessane (a sesquiterpene alcohol) and β-pinene (a monoterpene) are chemically distinct and less pharmacologically active in sedation compared to this compound .

Biological Activity

(-)-Valeranone is a compound derived from plants within the Valeriana genus, particularly Valeriana officinalis, commonly known as valerian. This compound has garnered attention for its diverse biological activities, including sedative, anxiolytic, antimicrobial, and antioxidant properties. This article synthesizes current research findings on this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a bicyclic monoterpene ketone. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects. The compound is primarily found in the essential oils of valerian plants, which have been traditionally used for their calming effects.

1. Sedative and Anxiolytic Effects

Research indicates that this compound exhibits significant sedative and anxiolytic properties. Studies have shown that extracts containing this compound can enhance gamma-aminobutyric acid (GABA) activity in the central nervous system (CNS), promoting relaxation and sleep induction. For instance, a study demonstrated that valerian extracts reduced sleep latency and increased non-rapid eye movement (NREM) sleep in animal models .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria. The essential oils containing this compound exhibited notable inhibition against Staphylococcus aureus and other clinically relevant strains .

3. Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays, including DPPH radical scavenging and β-carotene bleaching tests. Results indicated that valerian extracts containing this compound effectively scavenge free radicals, contributing to their potential protective effects against oxidative stress-related diseases .

4. Antitumor Potential

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation in certain tumor types, indicating a potential role in cancer therapy .

Case Studies

Case Study 1: Sedative Effects in Clinical Trials
A clinical trial involving patients with insomnia demonstrated that valerian root extract significantly improved sleep quality compared to a placebo. The active constituents, including this compound, were thought to mediate these effects through GABAergic mechanisms.

Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of essential oils from Valeriana species, this compound was identified as one of the key components responsible for inhibiting bacterial growth in vitro. The oil exhibited higher efficacy against Gram-positive bacteria compared to Gram-negative strains.

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems and cellular pathways:

  • GABA Receptor Modulation: this compound enhances GABAergic transmission by increasing GABA release and inhibiting its reuptake at synaptic clefts.
  • Antioxidant Mechanisms: The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage.
  • Cell Cycle Arrest: In cancer cells, this compound may induce apoptosis through modulation of cell cycle regulators.

Summary Table of Biological Activities

Activity TypeMechanismReference
SedativeGABA receptor modulation
AntimicrobialBacterial inhibition
AntioxidantFree radical scavenging
AntitumorCytotoxicity

Q & A

Q. What frameworks guide contradiction analysis in this compound research (e.g., conflicting bioactivity data)?

  • Methodological Answer : Apply TRIZ principles to map technical contradictions (e.g., efficacy vs. toxicity) and identify innovative parameters for resolution . Use systematic review tools like PRISMA to assess bias in existing studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Valeranone
Reactant of Route 2
(-)-Valeranone

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